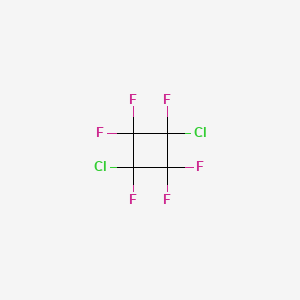
1,3-Dichlorohexafluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorohexafluorocyclobutane is a halogenated cyclic compound with the molecular formula C4Cl2F6. It is a derivative of cyclobutane where two hydrogen atoms are replaced by chlorine atoms and six hydrogen atoms are replaced by fluorine atoms. This compound is known for its chemical stability and unique properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichlorohexafluorocyclobutane can be synthesized through the pyrolysis of chlorotrifluoroethylene. The process involves heating chlorotrifluoroethylene at temperatures ranging from 505°C to 600°C for a short duration (0.5-15 seconds). The resulting pyrolysate is then condensed at temperatures between 0°C and -10°C. The condensate is subsequently rectified to isolate the fraction containing this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the synthetic route mentioned above. The key steps involve:
- Pyrolysis of chlorotrifluoroethylene.
- Condensation of the pyrolysate.
- Rectification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents (e.g., bromine, iodine) can be used under controlled conditions.
Reduction: Reducing agents like zinc in the presence of a solvent can facilitate the reduction process.
Oxidation: Oxidizing agents such as potassium permanganate can be used under specific conditions.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized compounds, depending on the reagents and conditions used.
Scientific Research Applications
1,3-Dichlorohexafluorocyclobutane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Its stability and unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 1,3-Dichlorohexafluorocyclobutane exerts its effects involves its interaction with molecular targets and pathways. For instance, it has been studied for its effects on the nicotinic acetylcholine receptor, where it influences receptor desensitization kinetics . Additionally, it has been shown to modulate synaptic inhibition in the hippocampus, affecting GABA-mediated synaptic currents .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichlorohexafluorocyclobutane
- 2,3-Dichlorooctafluorobutane
- Hexafluorobutadiene
Uniqueness
1,3-Dichlorohexafluorocyclobutane is unique due to its specific substitution pattern and the resulting chemical stability. Compared to similar compounds, it exhibits distinct reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
356-19-4 |
|---|---|
Molecular Formula |
C4Cl2F6 |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
1,3-dichloro-1,2,2,3,4,4-hexafluorocyclobutane |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)3(9,10)2(6,8)4(1,11)12 |
InChI Key |
KRJPKQWOPWRKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(F)Cl)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


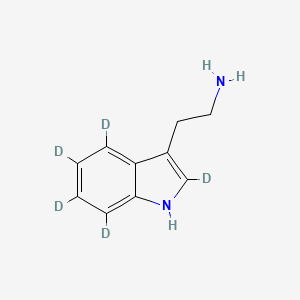

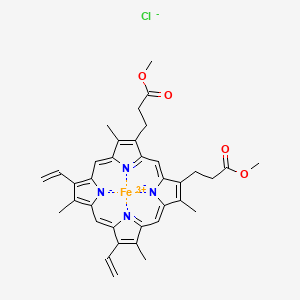
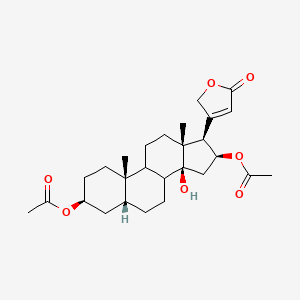
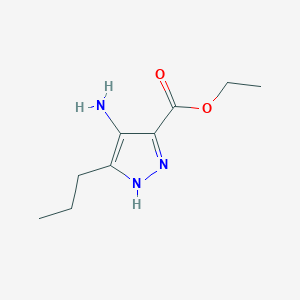
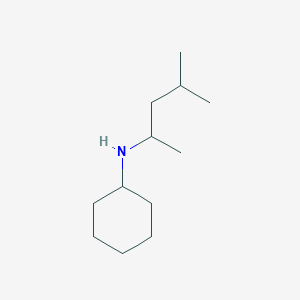
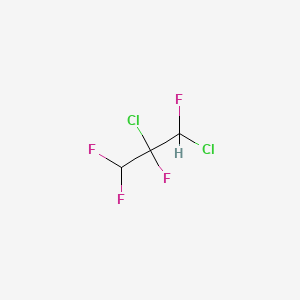
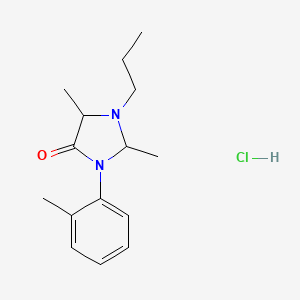
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
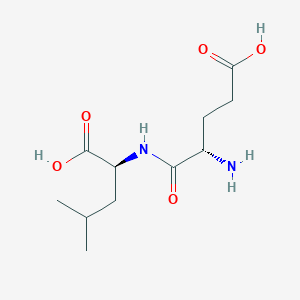
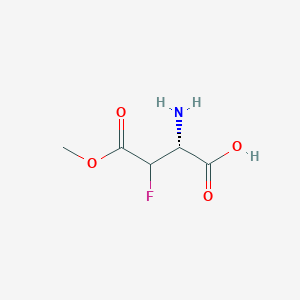

![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
